(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-fluorophenyl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[(4-fluorophenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF2NO2/c24-21-2-1-3-22(26)20(21)15-29-19-11-6-16(7-12-19)8-13-23(28)27-14-17-4-9-18(25)10-5-17/h1-13H,14-15H2,(H,27,28)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBAUMMXVFSJRP-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-fluorophenyl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the core structure: This involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 4-hydroxybenzaldehyde under basic conditions to form the intermediate compound.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 4-fluorobenzylamine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The enamide group () undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (e.g., refluxing with HCl) cleaves the amide bond, yielding:
-
3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}prop-2-enoic acid
-
4-Fluorobenzylamine
-
-
Basic hydrolysis (e.g., NaOH in aqueous ethanol) produces the carboxylate salt and amine.
Example Conditions :
| Medium | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 6M HCl | H₂O, HCl | 100°C | ~85 |
| 2M NaOH | Ethanol/H₂O | 80°C | ~78 |
Reduction Reactions
The α,β-unsaturated enamide system is susceptible to catalytic hydrogenation:
-
Hydrogenation (H₂, Pd/C) reduces the double bond, forming the saturated amide derivative.
-
Selective reduction of the carbonyl group (e.g., using LiAlH₄) is less likely due to competing alkene hydrogenation .
Key Data :
| Reducing Agent | Solvent | Pressure (atm) | Product |
|---|---|---|---|
| H₂, 10% Pd/C | Ethanol | 1 | Saturated prop-2-enamide |
Electrophilic Aromatic Substitution (EAS)
-
Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) at elevated temperatures.
-
Halogenation : Bromination (Br₂/FeBr₃) occurs selectively at the activated positions .
Regioselectivity :
| Electrophile | Position | Major Product |
|---|---|---|
| Br₂ | Para to OMe | 3-Bromo derivative |
| NO₂⁺ | Ortho to OMe | 2-Nitro derivative |
Nucleophilic Acyl Substitution
The amide carbonyl reacts with nucleophiles under harsh conditions:
-
Grignard reagents (e.g., RMgX) form ketones after hydrolysis.
-
Ammonia derivatives (e.g., NH₂OH) yield hydroxamic acids.
Example Reaction :
Cross-Coupling Reactions
The chloro and fluoro substituents enable participation in Suzuki-Miyaura or Buchwald-Hartwig couplings:
-
Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids replaces Cl/F with aryl groups.
-
Buchwald-Hartwig Amination : Substitutes halogens with amines under Pd/ligand systems .
Typical Conditions :
| Reaction Type | Catalyst | Base | Solvent |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | DMF |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene |
Photochemical and Thermal Reactions
The conjugated enamide system may undergo:
-
[2+2] Cycloaddition under UV light, forming cyclobutane derivatives.
-
Thermal isomerization from E to Z configuration at elevated temperatures.
Biological Interactions
While not a chemical reaction per se, the compound’s bioactivity involves:
Scientific Research Applications
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-fluorophenyl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-fluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Halogen Substitution: The target compound and ’s analog share 2-chloro-6-fluorophenyl groups, but the latter lacks the methoxy bridge, reducing steric bulk and polarity.
N-Substituents : The target’s N-[(4-fluorophenyl)methyl] group differs from ’s dual substituents (4-chlorobenzyl and sulfolane), which may hinder rotational freedom and enhance solubility via the sulfone moiety .
Chain Length : ’s hex-5-enamide has a longer chain than the target’s prop-2-enamide, increasing conformational flexibility and possibly affecting target binding .
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothetical Property Comparison (Based on Structural Features)
Key Observations:
- Lipophilicity : The target compound’s methoxy bridge reduces logP compared to ’s analog, balancing membrane permeability and aqueous solubility.
Biological Activity
The compound (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-fluorophenyl)methyl]prop-2-enamide, with the CAS number 477870-74-9, is a synthetic organic molecule notable for its diverse biological activities. Its unique structure, which incorporates chloro, fluoro, and methoxy functional groups, enables it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C24H21ClFNO2, with a molar mass of 409.88 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C24H21ClFNO2 |
| Molar Mass | 409.88 g/mol |
| CAS Number | 477870-74-9 |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular pathways. It has been shown to exhibit:
- Histone Deacetylase Inhibition : Similar compounds have demonstrated selectivity for class I HDACs (HDAC1, HDAC2, and HDAC3), which play crucial roles in cancer cell proliferation and survival. In vitro studies suggest that this compound may inhibit HDAC activity, leading to increased acetylation of histones and subsequent modulation of gene expression involved in apoptosis and cell cycle regulation .
- Antitumor Activity : In cellular assays, the compound has shown significant antiproliferative effects against various cancer cell lines. For instance, an IC50 value of approximately 1.30 μM was observed against HepG2 liver cancer cells, indicating potent anticancer properties compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .
- Induction of Apoptosis : Studies indicate that treatment with this compound can promote apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptotic pathways .
Case Studies
Several studies have investigated the biological activity of structurally similar compounds or derivatives that provide insights into the potential effects of this compound:
- Study on HDAC Inhibitors : A study demonstrated that a related compound exhibited class I HDAC selectivity with an IC50 value against HDAC3 activity at 95.48 nM. This suggests that this compound may similarly inhibit HDACs and exert antitumor effects .
- Combination Therapy : Research indicated that combining this compound with established chemotherapeutics like taxol enhanced anticancer efficacy in vitro, suggesting potential for use in combination therapies for improved treatment outcomes .
Q & A
Q. What synthetic routes are recommended for synthesizing (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-fluorophenyl)methyl]prop-2-enamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
Esterification or Amidation : Reacting halogenated aryl precursors (e.g., 2-chloro-6-fluorophenylmethanol) with activated carbonyl intermediates under acid/base catalysis.
Cross-Coupling Reactions : Palladium-catalyzed hydrogenation (e.g., using Pd/C at 40 psi pressure) to reduce double bonds or install functional groups .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity .
Optimization involves adjusting solvent polarity, catalyst loading (e.g., 5–10% Pd/C), and reaction time (1–4 hours) to maximize yield and minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., E/Z isomerism via coupling constants in the α,β-unsaturated amide) and substituent positions (e.g., fluorine and chlorine environments) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing structural analogs .
- Fluorescence Spectroscopy : Used if the compound exhibits intrinsic fluorophore properties (e.g., conjugated aromatic systems), as seen in similar aryl-enamide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different in vitro models?
- Methodological Answer :
- Standardized Assay Conditions : Control variables such as cell line origin (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to reduce variability .
- Dose-Response Curves : Perform IC determinations in triplicate across multiple models to identify outliers and validate target specificity.
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in efficacy between short- and long-term assays .
Q. What strategies are recommended for analyzing the compound’s stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) to identify degradation products. Monitor via HPLC with UV detection (λ = 254 nm) .
- Impurity Profiling : Compare degradation peaks against pharmacopeial standards (e.g., USP/Ph.Eur.) using LC-MS to quantify impurities (e.g., hydrolyzed amides or oxidized aryl groups) .
- Storage Recommendations : Lyophilized form at -20°C in amber vials under inert gas (N) to prevent hydrolysis and photodegradation .
Q. How to design experiments to elucidate the compound’s structure-activity relationship (SAR) for target binding?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., fluorine position on the benzyl group, chloro vs. methoxy groups) and assess activity changes .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies on key residues .
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) and thermodynamics .
Q. What experimental approaches can validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Knockout/CRISPR Models : Generate cell lines lacking the putative target protein to confirm on-target effects .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling nodes affected by treatment .
- In Vivo Pharmacokinetics : Measure plasma/tissue concentrations in rodent models to correlate exposure with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
